molecular formula C21H25N3O5S2 B2536457 4-[3-(4-Isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine CAS No. 946294-28-6

4-[3-(4-Isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine

Cat. No. B2536457
CAS RN: 946294-28-6
M. Wt: 463.57
InChI Key: IXERZUFQDGAZNM-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an oxadiazole ring, a piperidine ring, a thiophene ring, and methoxy and isopropoxy substituents. These functional groups suggest that the compound could have interesting chemical and biological properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step organic synthesis procedures. For example, the oxadiazole ring can be synthesized through the cyclization of appropriate precursors . The piperidine ring can be formed through various methods including the reduction of pyridine .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .


Chemical Reactions Analysis

The compound contains several functional groups that can undergo various chemical reactions. For example, the oxadiazole ring can participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the functional groups present and the overall structure of the molecule. These properties can be determined through various experimental methods .

Future Directions

Future research could focus on elucidating the synthesis, properties, and potential applications of this compound. This could include studying its reactivity, stability, and potential biological activities .

properties

IUPAC Name

3-(3-methoxy-4-propan-2-yloxyphenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S2/c1-14(2)28-17-7-6-16(13-18(17)27-3)20-22-21(29-23-20)15-8-10-24(11-9-15)31(25,26)19-5-4-12-30-19/h4-7,12-15H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXERZUFQDGAZNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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